REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](Br)=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[Cl-].[Li+].C([Mg]Cl)(C)C.CN([CH:20]=[O:21])C>C1COCC1>[Br:1][C:2]1[C:7]([CH2:20][OH:21])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1Br)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+].C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
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Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred for 30 min at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 N HCl (400 mL) and MTBE (200 mL)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 5% aqueous NaHCO3 (200 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum at 50° C
|
Type
|
DISSOLUTION
|
Details
|
The resulting solids (aldehyde intermediate) were dissolved in methanol (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° C. under an ice bath
|
Type
|
ADDITION
|
Details
|
NaBH4 (3.6 g) was added slowly over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
followed by addition of water (125 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum to approximately 150 ml
|
Type
|
CUSTOM
|
Details
|
Solids precipitated during the concentration
|
Type
|
STIRRING
|
Details
|
The suspension was stirred vigorously at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried in a vacuum oven over night at 60° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.6 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |